molecular formula C6H2BrCl2I B1521887 1-Bromo-3,5-dichloro-2-iodobenzene CAS No. 81067-44-9

1-Bromo-3,5-dichloro-2-iodobenzene

Cat. No.: B1521887
CAS No.: 81067-44-9
M. Wt: 351.79 g/mol
InChI Key: AQDCXFZVIZROPK-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-iodobenzene is a useful research compound. Its molecular formula is C6H2BrCl2I and its molecular weight is 351.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Bromo-3,5-dichloro-2-iodobenzene (CAS No. 81067-44-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC6_6H2_2BrCl2_2I
Molecular Weight351.79 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of related halogenated compounds against various bacterial strains. This suggests potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on human cell lines. Results indicate that at certain concentrations, this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

The biological mechanisms underlying the activity of halogenated compounds often involve the disruption of cellular processes. For instance, halogenated aromatic compounds can interfere with DNA synthesis and repair mechanisms, leading to increased cell death in rapidly dividing cells such as those found in tumors .

Case Studies

Case Study 1: Antimicrobial Activity
In a comparative study assessing various halogenated compounds, this compound demonstrated notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of non-halogenated counterparts, indicating enhanced potency due to the presence of multiple halogens .

Case Study 2: Cytotoxic Effects on Cancer Cells
A recent study focused on the cytotoxic effects of this compound on human breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways at concentrations above 10 µM. This finding underscores its potential utility in targeted cancer therapies .

Properties

IUPAC Name

1-bromo-3,5-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2I/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCXFZVIZROPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661530
Record name 1-Bromo-3,5-dichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81067-44-9
Record name 1-Bromo-3,5-dichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81067-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,5-dichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-3,5-dichloro-2-iodo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.